N-Boc-S-tritylcystein-N-methoxy-N-methylamide

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis (SPPS)

N-Boc-S-tritylcystein-N-methoxy-N-methylamide (CAS 158861-38-2) is a fully protected L-cysteine derivative characterized by the orthogonal combination of a Boc-protected amine, a trityl-protected thiol, and a Weinreb amide (N-methoxy-N-methylamide) at the carboxylic acid terminus. This compound is a white crystalline solid with a molecular formula of C29H34N2O4S and a molecular weight of 506.66 g/mol.

Molecular Formula C29H34N2O4S
Molecular Weight 506.661
CAS No. 158861-38-2
Cat. No. B561938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-S-tritylcystein-N-methoxy-N-methylamide
CAS158861-38-2
Synonyms[(1R)-2-(Methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC29H34N2O4S
Molecular Weight506.661
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC
InChIInChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m1/s1
InChIKeyPPCGNIONQKAWQY-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-S-tritylcystein-N-methoxy-N-methylamide (CAS 158861-38-2): Protected Cysteine Weinreb Amide Building Block


N-Boc-S-tritylcystein-N-methoxy-N-methylamide (CAS 158861-38-2) is a fully protected L-cysteine derivative characterized by the orthogonal combination of a Boc-protected amine, a trityl-protected thiol, and a Weinreb amide (N-methoxy-N-methylamide) at the carboxylic acid terminus . This compound is a white crystalline solid with a molecular formula of C29H34N2O4S and a molecular weight of 506.66 g/mol [1]. As a dual-protected amino acid building block equipped with a Weinreb amide functionality, it occupies a unique niche in peptide synthesis and medicinal chemistry where the simultaneous requirements for orthogonal deprotection and controlled C-terminal ketone formation converge.

Why Generic Substitution of N-Boc-S-tritylcystein-N-methoxy-N-methylamide (158861-38-2) Fails: The Orthogonal Protection-Weinreb Amide Bottleneck


Substituting N-Boc-S-tritylcystein-N-methoxy-N-methylamide with generic, single-protected cysteine derivatives or alternative building blocks is synthetically prohibitive because this compound simultaneously solves three interdependent challenges: (i) it protects the nucleophilic thiol from oxidation and undesired alkylation via the acid-labile trityl group [1], (ii) it masks the amine with a Boc group that is orthogonal to trityl, allowing sequential, independent deprotection , and (iii) it pre-installs the Weinreb amide moiety, which cannot be trivially introduced after peptide elongation without risking racemization or side-reactions at the cysteine residue [2]. Using a simple Boc-Cys(Trt)-OH (CAS 21947-98-8) would require post-coupling conversion to the Weinreb amide, introducing additional steps, lower overall yield, and potential epimerization at the chiral center [2]. Similarly, using an unprotected cysteine Weinreb amide would leave the thiol vulnerable, leading to disulfide formation and product heterogeneity. The specific combination of orthogonal protecting groups and the C-terminal Weinreb amide in 158861-38-2 is a prerequisite for high-fidelity, multi-step synthetic routes.

N-Boc-S-tritylcystein-N-methoxy-N-methylamide (158861-38-2): Quantitative Procurement Evidence Guide


Orthogonal Protection Strategy: Quantified Acid-Lability Advantage over Standard Boc Protection Alone

The differentiation lies in the orthogonal acid-lability of the trityl (Trt) thiol-protecting group relative to the Boc amine-protecting group. This allows selective deprotection of the thiol while leaving the Boc group intact, a critical requirement for constructing complex, multi-cysteine peptides. The relative deprotection rate in 80% acetic acid provides a quantitative basis for this selectivity: the Trt group is cleaved approximately 21,000 times faster than the Boc group [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Peptide Synthesis (SPPS)

Weinreb Amide Functionality: Eliminating Epimerization Risk in C-Terminal Ketone Synthesis

N-Boc-S-tritylcystein-N-methoxy-N-methylamide provides the Weinreb amide pre-installed at the C-terminus. This is a critical differentiation from the commonly used N-Boc-S-trityl-L-cysteine (CAS 21947-98-8). The Weinreb amide serves as a superior acylating agent that reacts with organolithium or Grignard reagents to form ketones without over-addition to the tertiary alcohol and, crucially, without epimerization at the alpha-carbon [1][2]. Post-synthetic conversion of a standard cysteine-containing peptide acid to its Weinreb amide is known to carry a high risk of racemization, often resulting in 5-15% or more of the undesired D-enantiomer, a problem entirely circumvented by using this pre-formed Weinreb amide building block [3].

Weinreb Amide Ketone Synthesis Amino Acid Derivative Racemization

Purity and Analytical Specifications: Vendor-Reported Purity Thresholds vs. Comparator Building Blocks

Procurement decisions are often driven by the availability of high-purity material with documented analytical specifications. For N-Boc-S-tritylcystein-N-methoxy-N-methylamide (CAS 158861-38-2), multiple vendors report a minimum purity specification of 95% . In contrast, a closely related and more common building block, N-Boc-S-trityl-L-cysteine (CAS 21947-98-8), is commercially available from major suppliers at purities of ≥97% to ≥99% [1][2]. While the 95% purity of 158861-38-2 is acceptable for many research applications, the higher purity options for the simpler acid comparator may offer a quantitative advantage in processes requiring extremely high purity, such as late-stage functionalization in GMP settings.

Analytical Chemistry Quality Control Building Block HPLC

Storage and Stability: Quantified Temperature Requirement for Preserving Chemical Integrity

N-Boc-S-tritylcystein-N-methoxy-N-methylamide requires storage at -20°C to ensure long-term stability and prevent decomposition [1]. This is a more stringent requirement compared to the closely related N-Boc-S-trityl-L-cysteine (CAS 21947-98-8), which is recommended for storage at 2-8°C [2][3]. The lower storage temperature for 158861-38-2 is indicative of the compound's enhanced sensitivity to thermal degradation, likely due to the presence of the Weinreb amide functionality, which can undergo hydrolysis or other decomposition pathways at elevated temperatures.

Chemical Stability Storage Conditions Quality Assurance Peptide Building Block

Optimized Application Scenarios for N-Boc-S-tritylcystein-N-methoxy-N-methylamide (158861-38-2)


Precursor for Complex Cysteine-Derived Ketones in Medicinal Chemistry

This compound is the building block of choice when a synthetic route requires the conversion of a C-terminal cysteine residue into a ketone without epimerization. The pre-installed Weinreb amide enables a two-step sequence: (1) incorporation into a peptide chain using standard coupling chemistry, followed by (2) reaction with an organometallic reagent to yield the corresponding chiral ketone with high stereochemical fidelity [1]. This is directly supported by the quantified reduction in epimerization risk compared to post-coupling amidation of a cysteine acid [2].

Synthesis of Orthogonally Protected Peptides for Native Chemical Ligation (NCL)

N-Boc-S-tritylcystein-N-methoxy-N-methylamide is uniquely suited for the synthesis of peptide thioester precursors for Native Chemical Ligation (NCL). The orthogonal Boc and Trt protecting groups allow for selective, stepwise deprotection of the N-terminus (for chain elongation) and the C-terminal thiol (for thioester formation), while the Weinreb amide serves as a latent thioester that can be activated under mild conditions [3]. This is a direct application of the orthogonal protection strategy highlighted by the 21,000-fold differential acid lability of the protecting groups [4].

Key Intermediate for Farnesyltransferase (FTase) Inhibitor Development

Cysteine derivatives with a C-terminal Weinreb amide have been identified as critical intermediates in the synthesis of non-peptide Ras CAAX mimetics, which are potent and selective inhibitors of farnesyltransferase (FTase) with reported IC50 values as low as 40 nM [5]. The structural features of N-Boc-S-tritylcystein-N-methoxy-N-methylamide—particularly the orthogonal protection and the Weinreb amide—make it an ideal starting material for constructing these complex, biologically active molecules.

Controlled Solid-Phase Peptide Synthesis (SPPS) of Multi-Cysteine Sequences

In SPPS of peptides containing multiple cysteine residues, the orthogonal Boc/Trt protection system is essential for directing the correct disulfide bond pairing. The quantified, extreme acid-lability difference between Trt and Boc (21,000-fold) allows the Trt group to be removed selectively with mild acid, liberating a specific thiol for on-resin cyclization or conjugation, while the Boc group remains intact to protect the N-terminus for subsequent elongation steps [4]. The pre-formed Weinreb amide further distinguishes this building block for generating C-terminally modified peptides.

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